(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide is a chiral amide compound with potential applications in various fields of chemistry and biology. The compound features a complex structure with multiple functional groups, including an amino group, an isopropyl group, a methyl group, and a nitrobenzyl group. Its stereochemistry is defined by the (S)-configuration at the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-nitrobenzyl chloride, isopropylamine, and 3-methylbutyric acid.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 3-nitrobenzyl chloride and isopropylamine to form N-isopropyl-3-nitrobenzylamine.
Amidation Reaction: The intermediate N-isopropyl-3-nitrobenzylamine is then reacted with 3-methylbutyric acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Reduction: Formation of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-aminobenzyl)-butyramide.
Substitution: Formation of various substituted amides depending on the reagents used.
Scientific Research Applications
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide: The enantiomer of the compound with different stereochemistry.
N-isopropyl-3-nitrobenzylamine: A precursor in the synthesis of the target compound.
3-Nitrobenzyl chloride: A starting material used in the synthesis.
Uniqueness
(S)-2-Amino-N-isopropyl-3-methyl-N-(3-nitro-benzyl)-butyramide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral center and nitrobenzyl group make it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2S)-2-amino-3-methyl-N-[(3-nitrophenyl)methyl]-N-propan-2-ylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-10(2)14(16)15(19)17(11(3)4)9-12-6-5-7-13(8-12)18(20)21/h5-8,10-11,14H,9,16H2,1-4H3/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLPAHBWMHWRBIY-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)[N+](=O)[O-])C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.